cis-3-(4-Methylpiperazin-1-yl)-cyclohexanecarboxylic acid
Overview
Description
cis-3-(4-Methylpiperazin-1-yl)-cyclohexanecarboxylic acid: is a chemical compound that features a cyclohexane ring substituted with a carboxylic acid group and a 4-methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(4-Methylpiperazin-1-yl)-cyclohexanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperazine with a cyclohexanecarboxylic acid derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the use of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-(4-Methylpiperazin-1-yl)-cyclohexanecarboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: cis-3-(4-Methylpiperazin-1-yl)-cyclohexanecarboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it valuable in the development of new chemical entities for research purposes .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound in the study of enzyme-substrate interactions and receptor binding studies .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes. Its piperazine moiety is known to enhance the pharmacokinetic properties of drug candidates .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals .
Mechanism of Action
The mechanism of action of cis-3-(4-Methylpiperazin-1-yl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with G-protein coupled receptors (GPCRs), modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular metabolism and gene expression .
Comparison with Similar Compounds
4-Methylpiperazine: Shares the piperazine moiety but lacks the cyclohexanecarboxylic acid group.
Cyclohexanecarboxylic acid: Contains the cyclohexane ring and carboxylic acid group but lacks the piperazine moiety.
cis-3-(4-Aminopiperidin-1-yl)-cyclohexanecarboxylic acid: Similar structure with an amino group instead of a methyl group on the piperazine ring.
Uniqueness: cis-3-(4-Methylpiperazin-1-yl)-cyclohexanecarboxylic acid is unique due to the presence of both the piperazine and cyclohexanecarboxylic acid moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
(1S,3R)-3-(4-methylpiperazin-1-yl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-11)12(15)16/h10-11H,2-9H2,1H3,(H,15,16)/t10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVYOPHPWIAIAI-WDEREUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCC[C@@H](C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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